molecular formula C16H16ClN4O3PS2 B492527 O-(2-chlorophenyl) O-ethyl [2-(1,3-benzoxazol-2-yl)hydrazino]carbothioylamidothiophosphate

O-(2-chlorophenyl) O-ethyl [2-(1,3-benzoxazol-2-yl)hydrazino]carbothioylamidothiophosphate

Cat. No.: B492527
M. Wt: 442.9g/mol
InChI Key: USDQFWARUVLTAY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

O-(2-chlorophenyl) O-ethyl [2-(1,3-benzoxazol-2-yl)hydrazino]carbothioylamidothiophosphate is a useful research compound. Its molecular formula is C16H16ClN4O3PS2 and its molecular weight is 442.9g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C16H16ClN4O3PS2

Molecular Weight

442.9g/mol

IUPAC Name

1-(1,3-benzoxazol-2-ylamino)-3-[(2-chlorophenoxy)-ethoxyphosphinothioyl]thiourea

InChI

InChI=1S/C16H16ClN4O3PS2/c1-2-22-25(27,24-13-9-5-3-7-11(13)17)21-16(26)20-19-15-18-12-8-4-6-10-14(12)23-15/h3-10H,2H2,1H3,(H,18,19)(H2,20,21,26,27)

InChI Key

USDQFWARUVLTAY-UHFFFAOYSA-N

SMILES

CCOP(=S)(NC(=S)NNC1=NC2=CC=CC=C2O1)OC3=CC=CC=C3Cl

Canonical SMILES

CCOP(=S)(NC(=S)NNC1=NC2=CC=CC=C2O1)OC3=CC=CC=C3Cl

Origin of Product

United States

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